REACTION_CXSMILES
|
[C:1]([NH:9][CH2:10][C:11](O)=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:14](=[O:17])(O)[O-:15].[K+].C(O[C:23](=O)[CH3:24])(=O)C>O>[C:2]1([C:1]2[O:15][C:14](=[O:17])[C:10](=[CH:11][C:2]3[CH:1]=[N:9][CH:10]=[CH:23][CH:24]=3)[N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
2-Phenyl-4-(3-pyridylmethyl)oxazolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NCC(=O)O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
3-Pyridylaldehyde
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred until solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 1 hr with maintenance of the temperature at 20°-25° C. by means of a cold water bath
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1OC(C(N1)=CC=1C=NC=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |